molecular formula C26H28O14 B2888426 Lepidoside CAS No. 32311-68-5

Lepidoside

Cat. No.: B2888426
CAS No.: 32311-68-5
M. Wt: 564.496
InChI Key: DQBVFTJNUYZVQL-AJLBHKPASA-N
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Description

Kaempferol 3-xyloside 7-rhamnoside is a glycosyloxyflavone, a type of flavonoid compound. It is characterized by the attachment of kaempferol to xylosyl and rhamnosyl residues at positions 3 and 7, respectively, via glycosidic linkages. This compound is naturally occurring and can be isolated from various plant species, including Vicia faba and Lotus edulis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3-xyloside 7-rhamnoside typically involves the glycosylation of kaempferol with xylosyl and rhamnosyl donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation at the desired positions .

Industrial Production Methods

Industrial production of kaempferol 3-xyloside 7-rhamnoside may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, biotechnological methods employing genetically engineered microorganisms to produce the compound through fermentation processes are also being explored .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-xyloside 7-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Kaempferol 3-xyloside 7-rhamnoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of kaempferol 3-xyloside 7-rhamnoside involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14+,17-,18-,20+,21+,22+,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBVFTJNUYZVQL-AJLBHKPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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